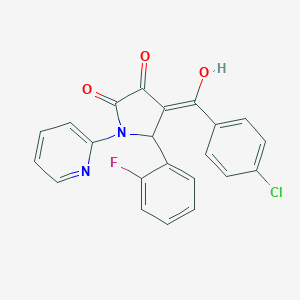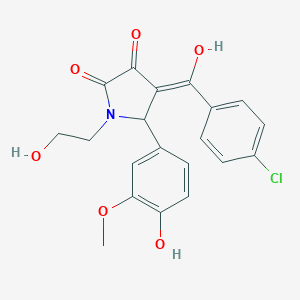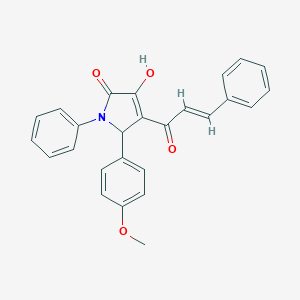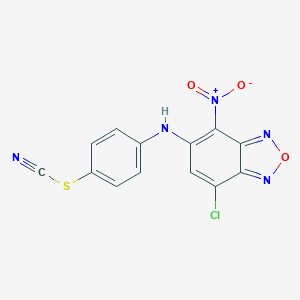![molecular formula C20H20F3N3O3S B395902 ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE CAS No. 352317-35-2](/img/structure/B395902.png)
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that belongs to the class of trifluoromethylated compounds. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of trifluoromethyl groups often imparts increased stability and lipophilicity to the molecule, making it an interesting subject for research in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzamido Group: The benzamido group is formed through an amide coupling reaction between a benzoyl chloride derivative and an amine.
Attachment of the Trifluoropropanoate Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thiophene ring to a dihydrothiophene.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and lipophilicity.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The cyano and benzamido groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-benzamido-2-[(3-cyano-4-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate: Similar structure but with a different substitution pattern on the thiophene ring.
Ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-difluoropropanoate: Similar structure but with fewer fluorine atoms.
Uniqueness
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its specific substitution pattern and the presence of three trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
352317-35-2 |
|---|---|
Fórmula molecular |
C20H20F3N3O3S |
Peso molecular |
439.5g/mol |
Nombre IUPAC |
ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H20F3N3O3S/c1-4-14-12(3)30-17(15(14)11-24)26-19(20(21,22)23,18(28)29-5-2)25-16(27)13-9-7-6-8-10-13/h6-10,26H,4-5H2,1-3H3,(H,25,27) |
Clave InChI |
WJVYYAIXJODQGY-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B395825.png)

![Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}-2-(2-oxo-1-pyrrolidinyl)propanoate](/img/structure/B395829.png)
![N-[2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B395830.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)propanoate](/img/structure/B395832.png)
![2-fluoro-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395835.png)
![Ethyl 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-furylmethyl)amino]propanoate](/img/structure/B395836.png)

![2-ethoxy-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395839.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B395841.png)
![N-[1-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B395842.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B395843.png)
